molecular formula C11H13N B13513570 Dimethyl(1-phenylprop-2-yn-1-yl)amine

Dimethyl(1-phenylprop-2-yn-1-yl)amine

Cat. No.: B13513570
M. Wt: 159.23 g/mol
InChI Key: WSDTZANXQZCYQY-UHFFFAOYSA-N
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Description

Dimethyl(1-phenylprop-2-yn-1-yl)amine, also known by its IUPAC name N,N-dimethyl-1-phenylprop-2-yn-1-amine, is an organic compound with the molecular formula C11H13N. It is a liquid at room temperature and is primarily used in organic synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(1-phenylprop-2-yn-1-yl)amine can be synthesized through a three-component reaction involving dimethyl malonate, α,β-acetylenic aldehydes, and cyclic secondary amines. This reaction typically occurs under mild conditions and can yield the desired product in 50-91% . Another method involves the reaction of 3-phenylprop-2-ynal with dimethyl malonate and pyrrolidine in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(1-phenylprop-2-yn-1-yl)amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve standard laboratory conditions.

Major Products

The major products formed from these reactions include oxides, reduced amines, and substituted derivatives of this compound .

Scientific Research Applications

Dimethyl(1-phenylprop-2-yn-1-yl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various organic compounds.

    Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl(1-phenylprop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate or inhibitor, affecting the activity of these targets. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-phenylpropan-2-amine: Similar structure but lacks the alkyne group.

    N,N-Dimethyl-1-phenylprop-2-en-1-amine: Similar structure but contains a double bond instead of a triple bond.

Uniqueness

Dimethyl(1-phenylprop-2-yn-1-yl)amine is unique due to the presence of the alkyne group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and research .

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N,N-dimethyl-1-phenylprop-2-yn-1-amine

InChI

InChI=1S/C11H13N/c1-4-11(12(2)3)10-8-6-5-7-9-10/h1,5-9,11H,2-3H3

InChI Key

WSDTZANXQZCYQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C#C)C1=CC=CC=C1

Origin of Product

United States

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